1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone
Description
This compound is a spirocyclic hybrid featuring a phthalazine core fused with a 1,3,4-thiadiazole ring system. Key structural attributes include:
- Spiro junction: The phthalazine and thiadiazole rings share a single spiro carbon atom, creating a rigid, three-dimensional geometry that may enhance binding specificity in biological systems .
- Substituents: A 4-chlorophenyl group at the 3'-position, a methyl group at the 4-position, and a phenyl group at the 2-position.
- Synthetic relevance: The compound’s synthesis likely involves multi-step protocols, including thiol-alkylation and cyclocondensation reactions under catalytic conditions, as seen in analogous spiro systems .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS/c1-16-21-10-6-7-11-22(21)24(28(26-16)19-8-4-3-5-9-19)29(27-23(31-24)17(2)30)20-14-12-18(25)13-15-20/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRVVXYMOCXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone involves multiple steps, including the formation of the phthalazine and thiadiazole rings, followed by a spirocyclization process. Common reagents used in these reactions include phthalic anhydride, hydrazine hydrate, and various thiourea derivatives. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product, ensuring it meets the necessary standards for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound, typically under acidic or neutral conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound, often under anhydrous conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, depending on the presence of suitable substituents and reaction conditions, such as the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a compound with an additional oxygen-containing group, while reduction could result in the removal of double bonds or the addition of hydrogen atoms.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of phthalazine and thiadiazole exhibit significant anticancer properties. The unique spiro structure of this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
- A study published in Nature investigated the synthesis of similar compounds and their effects on cancer cell lines, suggesting that modifications in the structure can lead to increased potency against specific cancer types .
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent. Research indicates that thiadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death.
- A comparative analysis of various thiadiazole derivatives demonstrated that those with similar structural features exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
-
Enzyme Inhibition
- Inhibitors targeting specific enzymes, such as α-glucosidase, have been explored for their potential in managing diabetes. The spiro compound's ability to bind to enzyme active sites may provide a mechanism for regulating glucose levels in diabetic patients .
- In vitro studies have confirmed the efficacy of related compounds in inhibiting enzyme activity, which could be extrapolated to predict the behavior of this compound .
Material Science Applications
-
Fluorescent Materials
- The unique electronic properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to emit light upon excitation can be harnessed for developing novel materials for display technologies.
- Research on similar spiro compounds has shown promising results in terms of photostability and luminescent efficiency .
-
Polymeric Composites
- Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries.
- Studies have demonstrated that adding small quantities of thiadiazole-based compounds can significantly improve the tensile strength and thermal resistance of polymers .
Case Study 1: Anticancer Research
A recent study investigated a series of phthalazine derivatives, including those structurally similar to 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone. The results indicated that modifications at specific positions on the phthalazine ring dramatically affected cytotoxicity against various cancer cell lines.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing thiadiazole derivatives and testing their antibacterial activity against resistant strains of Staphylococcus aureus. The findings revealed that certain derivatives exhibited potent activity, suggesting a potential pathway for developing new antibiotics based on this compound's structure.
Mechanism of Action
The mechanism of action of 1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the precise nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional variations among related compounds:
Chlorophenyl vs. Fluorophenyl Groups
- Chlorophenyl : Enhances metabolic stability and hydrophobic interactions in the target compound. Chlorine’s electron-withdrawing nature may improve binding to aromatic pockets in enzymes .
- Fluorophenyl : Fluorine’s smaller size and higher electronegativity favor solubility and bioavailability, as seen in compound 8e (), which showed improved antiproliferative activity compared to chlorinated analogues .
Spiro vs. Non-Spiro Architectures
- In contrast, linear triazole-thioether systems (e.g., 4 in ) exhibit greater flexibility, which may enhance adaptability to diverse binding sites but reduce selectivity .
Acetyl vs. Nitrophenyl Ketones
- Acetyl groups (as in the target compound) are metabolically labile but facilitate hydrogen bonding. Nitrophenyl ketones (e.g., 8e in ) are more electron-deficient, favoring interactions with nucleophilic residues in enzymes but increasing toxicity risks .
Biological Activity
1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic pathway typically includes the formation of the spirophthalazine structure and subsequent modifications to introduce the thiadiazole moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives of phthalazine exhibited IC50 values in the micromolar range against AGS (gastric cancer) and HCT116 (colon cancer) cell lines, indicating strong anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | AGS | 2.63 ± 0.17 |
| Example B | HCT116 | 11.57 ± 0.53 |
Antimicrobial Activity
Compounds containing thiadiazole and phthalazine frameworks have been reported to exhibit antimicrobial properties. Specific studies have shown that these compounds can inhibit bacterial growth effectively.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and function as enzyme inhibitors .
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated through various assays measuring their ability to scavenge free radicals.
- DPPH Assay : Compounds were tested for their effectiveness in reducing DPPH radicals, with results indicating a strong correlation between structure and antioxidant capacity.
Study 1: Phthalazine Derivatives
A study investigated a series of phthalazine derivatives for their biological activities. The results indicated that modifications at specific positions significantly enhanced their anticancer and antimicrobial effects .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of thiadiazole-containing compounds revealed that certain substitutions greatly influence biological activity. For instance, the introduction of electron-withdrawing groups increased potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
